Sarpogrelate hydrochloride
Sarpogrelate hydrochloride
Sarpogrelate Hydrochloride is a selective antagonist of the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2B, and 5-HT2C (Kis = 3.02, 269, and 37.2 nM, respectively, for human recombinant receptors expressed in CHO-K1 cells). Sarpogrelate Hydrochloride is used as an antiplatelet agent. It has been reported to increase erythrocyte deformability and suppress shear stress-induced hemolysis. It has been reported that sarpogrelate inhibits thrombus formation, lowers platelet aggregation, inhibits both serotonin-induced coronary artery spasm and contraction in porcine model as well as vascular smooth muscle cell proliferation. Sarpogrelate inhibited the serotonin-induced increase in intracellular free ionized calcium concentration, prevented mitogen-activated protein kinase activation, and down-regulated expression of the protooncogenes c-fos and c-jun.
Brand Name:
Vulcanchem
CAS No.:
135159-51-2
VCID:
VC0002637
InChI:
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H
SMILES:
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl
Molecular Formula:
C24H32ClNO6
Molecular Weight:
466 g/mol
Sarpogrelate hydrochloride
CAS No.: 135159-51-2
Inhibitors
VCID: VC0002637
Molecular Formula: C24H32ClNO6
Molecular Weight: 466 g/mol
Purity: 98%
CAS No. | 135159-51-2 |
---|---|
Product Name | Sarpogrelate hydrochloride |
Molecular Formula | C24H32ClNO6 |
Molecular Weight | 466 g/mol |
IUPAC Name | 4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride |
Standard InChI | InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H |
Standard InChIKey | POQBIDFFYCYHOB-UHFFFAOYSA-N |
SMILES | CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl |
Canonical SMILES | CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl |
Appearance | White Solid |
Melting Point | 145-148°C |
Description | Sarpogrelate Hydrochloride is a selective antagonist of the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2B, and 5-HT2C (Kis = 3.02, 269, and 37.2 nM, respectively, for human recombinant receptors expressed in CHO-K1 cells). Sarpogrelate Hydrochloride is used as an antiplatelet agent. It has been reported to increase erythrocyte deformability and suppress shear stress-induced hemolysis. It has been reported that sarpogrelate inhibits thrombus formation, lowers platelet aggregation, inhibits both serotonin-induced coronary artery spasm and contraction in porcine model as well as vascular smooth muscle cell proliferation. Sarpogrelate inhibited the serotonin-induced increase in intracellular free ionized calcium concentration, prevented mitogen-activated protein kinase activation, and down-regulated expression of the protooncogenes c-fos and c-jun. |
Purity | 98% |
Related CAS | 86819-20-7; Free Base: 125926-17-2 |
Solubility | DMSO, Methanol, Water |
Synonyms | Anplag; 2-(dimethylamino)-1-((2-(3-methoxyphenyl)phenoxy)methyl)ethyl hydrogensuccinate hydrochloride; MCI 9042; MCI-9042; mono-(2-(dimethylamino)-1-((2-(2-(3-methoxyphenyl)ethyl)phenoxy)methyl)ethyl)succinate hydrochloride; sarpogrelate |
Reference | 1: Lu Y, Li J, Xie J, Yu Q, Liao L. Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials. Medicine (Baltimore). 2019 Nov;98(46):e17266. doi: 10.1097/MD.0000000000017266. PubMed PMID: 31725602; PubMed Central PMCID: PMC6867789. 2: Wang R, Zhu Z, Qiu X, Bai L, Guo W, Zuo L, Zhao T, Shan G. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography. J Pharm Biomed Anal. 2019 Sep 10;174:57-62. doi: 10.1016/j.jpba.2019.05.053. Epub 2019 May 24. PubMed PMID: 31154094. 3: Lee ES, Lee MY, Kwon MH, Kim HM, Kang JS, Kim YM, Lee EY, Chung CH. Sarpogrelate hydrochloride ameliorates diabetic nephropathy associated with inhibition of macrophage activity and inflammatory reaction in db/db mice. PLoS One. 2017 Jun 22;12(6):e0179221. doi: 10.1371/journal.pone.0179221. eCollection 2017. PubMed PMID: 28640832; PubMed Central PMCID: PMC5480859. 4: Min JS, Kim D, Park JB, Heo H, Bae SH, Seo JH, Oh E, Bae SK. Application of physiologically based pharmacokinetic modeling in predicting drug-drug interactions for sarpogrelate hydrochloride in humans. Drug Des Devel Ther. 2016 Sep 14;10:2959-2972. eCollection 2016. PubMed PMID: 27695293; PubMed Central PMCID: PMC5028085. 5: Min JS, Kim D, Park JB, Heo H, Bae SH, Seo JH, Oh E, Bae SK. Application of Physiologically Based Pharmacokinetic Modeling In Predicting Drug-Drug Interactions For Sarpogrelate Hydrochloride In Humans. Clin Ther. 2016 Oct 6;38(10S):e32. doi: 10.1016/j.clinthera.2016.07.167. PubMed PMID: 27673665. 6: Geng J, Fan FL, He S, Liu Y, Meng Y, Tian H, Zhang D, Ma Q, Zhang JB, Tian HY. The effects of the 5-HT2A receptor antagonist sarpogrelate hydrochloride on chronic hypoxic pulmonary hypertension in rats. Exp Lung Res. 2016 May;42(4):190-8. doi: 10.1080/01902148.2016.1181122. Epub 2016 May 18. PubMed PMID: 27191897. 7: Zhang E, Maruyama J, Yokochi A, Mitani Y, Sawada H, Nishikawa M, Ma N, Maruyama K. Sarpogrelate hydrochloride, a serotonin 5HT2A receptor antagonist, ameliorates the development of chronic hypoxic pulmonary hypertension in rats. J Anesth. 2015 Oct;29(5):715-23. doi: 10.1007/s00540-015-2015-y. Epub 2015 May 1. PubMed PMID: 25931318. 8: Nagayama D, Ohira M, Saiki A, Shirai K, Tatsuno I. Sarpogrelate hydrochloride decreases cardio-ankle vascular index accompanied by increased serum lipoprotein lipase mass in type 2 diabetic patients. Int Heart J. 2014;55(4):337-41. Epub 2014 Jun 5. PubMed PMID: 24898600. 9: Kim HJ, Shin DH, Lim EA, Kim JS. Sustained-release formulation of sarpogrelate hydrochloride. Arch Pharm Res. 2015 Jan;38(1):35-41. doi: 10.1007/s12272-014-0415-4. Epub 2014 Jun 4. PubMed PMID: 24895147. 10: Kim TE, Kim JR, Jung JA, Kim MJ, Lee SY, Ko JW, Jung WT, Choi YW, Lee HJ, Kim SH, Huh W. Pharmacokinetics of a new once-daily controlled-release sarpogrelate hydrochloride compared with immediate-release formulation and the effect of food. J Clin Pharm Ther. 2014 Apr;39(2):192-5. doi: 10.1111/jcpt.12117. Epub 2013 Dec 11. PubMed PMID: 24325365. |
PubChem Compound | 444005 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume